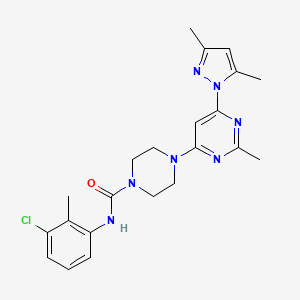
N-(3-chloro-2-methylphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H26ClN7O and its molecular weight is 439.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-2-methylphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have shown promising activity against both bacterial and fungal strains.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| Compound C | 0.050 | Candida albicans |
These results suggest that modifications in the piperazine structure can enhance antimicrobial efficacy, making them suitable candidates for further development in drug discovery .
Antitubercular Activity
In a related study focusing on anti-tubercular agents, a series of compounds structurally similar to the target compound were synthesized and evaluated against Mycobacterium tuberculosis. Notably, some derivatives achieved IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the pathogen .
Table 2: Anti-Tubercular Activity of Related Compounds
| Compound ID | IC50 (μM) | IC90 (μM) | Remarks |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Highly active |
| 6e | 2.18 | 40.32 | Moderate activity |
| 7e | 1.50 | 4.00 | Promising candidate |
These findings highlight the potential of piperazine derivatives in combating tuberculosis, a disease that continues to pose significant global health challenges.
Cytotoxicity and Safety Profile
To assess the safety profile of these compounds, cytotoxicity tests were conducted on human embryonic kidney cells (HEK-293). The results indicated that most active compounds displayed low toxicity levels, making them suitable for further pharmacological evaluation .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial membranes, leading to cell death.
- Interference with DNA Replication : Some derivatives may interact with DNA or RNA synthesis pathways, inhibiting replication.
Case Studies
A case study involving a derivative of the target compound demonstrated its effectiveness in vitro against resistant strains of Mycobacterium tuberculosis. The study utilized molecular docking simulations to predict binding affinities and interactions with target proteins within the bacterial cells .
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O/c1-14-12-15(2)30(27-14)21-13-20(24-17(4)25-21)28-8-10-29(11-9-28)22(31)26-19-7-5-6-18(23)16(19)3/h5-7,12-13H,8-11H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJHGTIKUFBLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














